

Chemical structure and IUPAC name of Methyl 2,2-dimethyl-4-oxopentanoate

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Compound of Interest

Compound Name: *Methyl 2,2-dimethyl-4-oxopentanoate*

Cat. No.: *B3055702*

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An In-depth Technical Guide to Methyl 2,2-dimethyl-4-oxopentanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, and physicochemical properties of **Methyl 2,2-dimethyl-4-oxopentanoate**. Due to the limited availability of public data, this document focuses on the foundational chemical information and highlights the absence of detailed experimental and application-specific data.

Chemical Structure and IUPAC Name

Methyl 2,2-dimethyl-4-oxopentanoate is a keto ester with a pentanoate backbone. The structure consists of a five-carbon chain with a methyl ester at one end. Two methyl groups are attached to the second carbon (alpha-carbon relative to the ester), and a ketone functional group is located on the fourth carbon.

The systematic International Union of Pure and Applied Chemistry (IUPAC) name for this compound is **Methyl 2,2-dimethyl-4-oxopentanoate**.

Chemical Structure:

Caption: Chemical structure of **Methyl 2,2-dimethyl-4-oxopentanoate**.

Physicochemical Properties

Detailed experimental data for **Methyl 2,2-dimethyl-4-oxopentanoate** is not readily available in peer-reviewed literature. The following table summarizes computed physicochemical properties.^[1]

Property	Value	Source
Molecular Formula	C ₈ H ₁₄ O ₃	LookChem ^[1]
Molecular Weight	158.197 g/mol	LookChem ^[1]
CAS Number	66372-99-4	LookChem ^[1]
Canonical SMILES	<chem>CC(=O)CC(C)(C)C(=O)OC</chem>	LookChem ^[1]
XLogP3	0.6	LookChem ^[1]
Hydrogen Bond Donor Count	0	LookChem ^[1]
Hydrogen Bond Acceptor Count	3	LookChem ^[1]
Rotatable Bond Count	4	LookChem ^[1]
Exact Mass	158.094294304	LookChem ^[1]
Heavy Atom Count	11	LookChem ^[1]
Complexity	170	LookChem ^[1]

Experimental Data and Protocols

As of the date of this document, a thorough search of scientific databases and chemical literature did not yield any detailed experimental protocols for the synthesis of **Methyl 2,2-dimethyl-4-oxopentanoate**. Similarly, no publicly available experimental spectroscopic data (such as ¹H NMR, ¹³C NMR, IR, or Mass Spectrometry) for this specific compound could be located.

While synthetic methods for structurally related keto esters are known, a direct and validated protocol for the title compound remains to be published in accessible literature.

Biological Activity and Applications

Currently, there is no available information in the public domain regarding the biological activity of **Methyl 2,2-dimethyl-4-oxopentanoate** or its applications in signaling pathways, drug development, or as a research chemical. The role of the "magic methyl" group in altering the pharmacokinetic and pharmacodynamic properties of drug candidates is a well-established concept in medicinal chemistry; however, no such studies involving this particular molecule have been identified.

Due to the lack of information on its biological or chemical interactions, no signaling pathways or experimental workflow diagrams can be provided at this time.

Conclusion

Methyl 2,2-dimethyl-4-oxopentanoate is a known chemical entity with defined structural and computed properties. However, there is a notable absence of in-depth technical information in the public domain. For researchers and scientists, this presents both a challenge and an opportunity. The lack of data on its synthesis, experimental properties, and potential applications suggests that this compound is currently underexplored. Further research into this molecule could provide valuable insights and potentially uncover novel applications in various scientific fields. It is recommended that any researcher interested in this compound undertake its synthesis and full characterization to establish a baseline of experimental data for future studies.

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References

- 1. Pentanoic acid, 2,2-dimethyl-4-oxo-, methyl ester | lookchem [lookchem.com]
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